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Compound of Interest

Compound Name: CCR2 antagonist 4 hydrochloride

Cat. No.: B15603507

An In-depth Examination of a Potent C-C Chemokine Receptor 2 Antagonist

Abstract

Teijin compound 1 hydrochloride, also known as N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-
pyrrolidinyllJamino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride, is a potent and
selective antagonist of the C-C chemokine receptor 2b (CCR2Db). This receptor plays a pivotal
role in the inflammatory cascade, primarily by mediating the migration of monocytes and
macrophages to sites of inflammation in response to its ligand, monocyte chemoattractant
protein-1 (MCP-1). Due to its significant involvement in various inflammatory and autoimmune
diseases, CCR2 has emerged as a promising therapeutic target. This technical guide provides
a comprehensive overview of Teijin compound 1 hydrochloride, including its chemical
properties, a detailed synthesis protocol, its mechanism of action, and relevant experimental
procedures for its biological evaluation.

Chemical Structure and Properties

Teijin compound 1 hydrochloride is a small molecule with the molecular formula
C21H21CIF3N302-HCI and a molecular weight of 476.32 g/mol .[1] Its chemical structure is
characterized by a trifluoromethylbenzamide moiety linked to an aminopyrrolidine core, which is
further substituted with a chlorophenylmethyl group.
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Property Value Reference

N-[2-[[(3R)-1-[(4-
chlorophenyl)methyl]-3-
pyrrolidinyllJamino]-2-

IUPAC Name [1]
oxoethyl]-3-
(trifluoromethyl)benzamide
hydrochloride
Molecular Formula C21H21CIF3N30O2-HCI [1]
Molecular Weight 476.32 g/mol [1]
CAS Number 1313730-14-1 [1]
Appearance White to tan powder [1]
Solubility Soluble in DMSO (=20 mg/mL)  [1]
CLFC(F)
F)clccee(cl)C(=O)NCC(=O)N
SMILES String ) (c1)C(=0) (=0) [1]
[C@@H]2CCN(C2)Cc3ccc(Cl)
cc3

PGUQBBISBKGQDC-
InChl Key [1]
GMUIIQOCSA-N

Synthesis of Teijin Compound 1 Hydrochloride

The following is a representative synthetic protocol for Teijin compound 1 hydrochloride,
compiled from established chemical principles and patent literature.

Experimental Protocol: Synthesis
Step 1: Synthesis of (R)-3-amino-1-((4-chlorophenyl)methyl)pyrrolidine

(R)-3-aminopyrrolidine is reacted with 4-chlorobenzaldehyde in the presence of a reducing
agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (DCM)
to yield (R)-3-amino-1-((4-chlorophenyl)methyl)pyrrolidine. The reaction is typically carried out
at room temperature.
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Step 2: Synthesis of 2-chloro-N-((R)-1-((4-chlorophenyl)methyl)pyrrolidin-3-yl)acetamide

The product from Step 1 is then acylated with chloroacetyl chloride in the presence of a base,
such as triethylamine, in an aprotic solvent like DCM. This reaction is usually performed at a
low temperature (e.g., 0 °C) to control the reactivity of the acid chloride.

Step 3: Synthesis of N-(2-(((R)-1-((4-chlorophenyl)methyl)pyrrolidin-3-yl)amino)-2-oxoethyl)-3-
(trifluoromethyl)benzamide

The chloroacetamide derivative from Step 2 is reacted with 3-(trifluoromethyl)benzamide in the
presence of a base, such as potassium carbonate, in a polar aprotic solvent like
dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic
substitution.

Step 4: Formation of the Hydrochloride Salt

The final compound is dissolved in a suitable solvent, such as ethyl acetate, and treated with a
solution of hydrochloric acid in a solvent like diethyl ether or isopropanol. The resulting
precipitate of Teijin compound 1 hydrochloride is then collected by filtration, washed, and dried.
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Synthetic Workflow

Sodium triacetoxyborohydride

Reductive Amination:
(R)-3-aminopyrrolidine + 4-chlorobenzaldehyde

riethylamine

Acylation:
Product of Step 1 + Chloroacetyl chloride

Potassium carbonate

Nucleophilic Substitution:
Product of Step 2 + 3-(trifluoromethyl)benzamide

HCl in ether

Salt Formation:
Product of Step 3 + HCI

Teijin Compound 1 Hydrochloride
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A representative synthetic workflow for Teijin compound 1 hydrochloride.

Mechanism of Action and Biological Activity

Teijin compound 1 hydrochloride is a potent antagonist of the CCR2b receptor, a G protein-
coupled receptor (GPCR). The binding of the natural ligand, MCP-1 (also known as CCL2), to
CCR2b initiates a signaling cascade that leads to monocyte and macrophage chemotaxis.
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CCR2b Signaling Pathway

Upon MCP-1 binding, CCR2b undergoes a conformational change, leading to the activation of
intracellular heterotrimeric G proteins, typically of the Gai subtype. This activation results in the
dissociation of the Gai subunit from the Gy dimer. The Gai subunit inhibits adenylyl cyclase,
leading to decreased cyclic AMP (cCAMP) levels. The Gy dimer can activate various
downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol
(DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC),
respectively. The PI3K pathway activates Akt, a key regulator of cell survival and proliferation.
Furthermore, CCR2b activation can also lead to the activation of the Janus kinase/signal
transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase
(MAPK) pathways, which are crucial for cell migration and gene expression.

Teijin compound 1 hydrochloride acts by competitively binding to the CCR2b receptor, thereby
preventing the binding of MCP-1 and inhibiting the downstream signaling events that lead to
chemotaxis.
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CCR2b Signaling Pathway
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Simplified CCR2b signaling pathway and the inhibitory action of Teijin compound 1
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Quantitative Biological Data

The biological activity of Teijin compound 1 hydrochloride has been quantified in various in vitro

assays.
Parameter Value Assay Type Reference
o Radioligand binding
ICso (CCR2b binding) 180 nM [2]
assay
ECso (Chemotaxis MCP-1 induced
N 24 nM . [2]
inhibition) chemotaxis assay

Experimental Protocols for Biological Evaluation
CCR2b Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for
binding to the CCR2b receptor.

Materials:

o Membranes from cells expressing human CCR2b.

Radioligand (e.g., [**°I]-MCP-1).

Assay buffer (e.g., 25 mM HEPES, 1 mM CaClz, 5 mM MgClz, 0.5% BSA, pH 7.4).

Test compound (Teijin compound 1 hydrochloride) at various concentrations.

Scintillation counter.

Procedure:

 Incubate the cell membranes with the radioligand and varying concentrations of the test
compound in the assay buffer.

 Allow the binding to reach equilibrium.
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o Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

e Wash the filters to remove unbound radioligand.

o Measure the radioactivity retained on the filters using a scintillation counter.

» Calculate the percentage of specific binding at each concentration of the test compound.

o Determine the ICso value by non-linear regression analysis of the concentration-response
curve.

MCP-1 Induced Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of CCR2b-
expressing cells towards a gradient of MCP-1.

Materials:

o CCR2b-expressing cells (e.g., THP-1 human monocytic cell line).

e Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).

e Recombinant human MCP-1.

e Test compound (Teijin compound 1 hydrochloride) at various concentrations.
e Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 um pores).
o Cell viability stain (e.g., Calcein-AM).

o Fluorescence plate reader.

Procedure:

o Label the CCR2b-expressing cells with a fluorescent dye.

¢ Resuspend the labeled cells in chemotaxis medium.

e Pre-incubate the cells with various concentrations of the test compound or vehicle control.
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Add chemotaxis medium containing MCP-1 to the lower chamber of the chemotaxis plate.

Place the Transwell insert into the lower chamber.

Add the pre-treated cell suspension to the upper chamber of the insert.

Incubate the plate to allow for cell migration.

After incubation, remove the non-migrated cells from the top of the insert.

Quantify the migrated cells in the lower chamber by measuring the fluorescence.

Calculate the percentage of inhibition of chemotaxis for each concentration of the test
compound and determine the ECso value.
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Chemotaxis Assay Workflow
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A generalized workflow for the MCP-1 induced chemotaxis assay.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15603507?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Teijin compound 1 hydrochloride is a valuable research tool for investigating the role of the
CCR2b-MCP-1 axis in health and disease. Its high potency and selectivity make it a suitable
candidate for preclinical studies in various inflammatory and autoimmune models. This
technical guide provides essential information for researchers and drug development
professionals working with this compound, facilitating its effective use in the pursuit of novel
therapeutics targeting the CCR2b receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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